Cas no 142779-83-7 (5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one)

5-Iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one is a halogenated heterocyclic compound featuring a dioxinone core structure. Its key advantages include its utility as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules due to the reactivity of the iodo substituent. The electron-withdrawing nature of the dioxinone moiety enhances its applicability in cyclization and cross-coupling reactions. The compound’s stability under standard conditions facilitates handling and storage, while its well-defined reactivity profile allows for selective functionalization. These properties make it valuable for pharmaceutical and agrochemical research, where precise structural modifications are often required.
5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one structure
142779-83-7 structure
Product Name:5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one
CAS No:142779-83-7
MF:C7H9IO3
MW:268.049034833908
MDL:MFCD30691066
CID:2775317
PubChem ID:11644700
Update Time:2025-10-24

5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one
    • EN300-305722
    • 142779-83-7
    • SCHEMBL8306149
    • DTXSID40469955
    • 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one
    • BXEJDKOVKRAGSM-UHFFFAOYSA-N
    • G44371
    • 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
    • DTXCID90420773
    • MDL: MFCD30691066
    • Inchi: 1S/C7H9IO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3
    • InChI Key: BXEJDKOVKRAGSM-UHFFFAOYSA-N
    • SMILES: IC1C(=O)OC(C)(C)OC=1C

Computed Properties

  • Exact Mass: 267.95964g/mol
  • Monoisotopic Mass: 267.95964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.5Ų

5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one Pricemore >>

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5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one Related Literature

Additional information on 5-iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one

5-Iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one: A Comprehensive Overview

5-Iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one, also known by its CAS number CAS No. 142779-83-7, is a unique organic compound with a complex structure and diverse applications in various fields of chemistry. This compound has garnered significant attention in recent years due to its potential in drug development and its role in synthetic organic chemistry. The molecule's structure features a dioxin ring system with substituents that provide it with unique chemical properties.

The molecular formula of 5-Iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one is C10H16I1O3, and its molecular weight is approximately 309.08 g/mol. The compound consists of a dioxin ring (a six-membered ring containing two oxygen atoms) with substituents at positions 2 and 6 being methyl groups and a ketone group at position 4. The presence of an iodine atom at position 5 adds to the compound's reactivity and makes it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of CAS No. 142779-83-7 in the development of bioactive molecules. Its structure allows for various functional group transformations, making it a versatile building block in medicinal chemistry. For instance, researchers have explored its use in the synthesis of antiviral agents and anticancer drugs due to its ability to undergo nucleophilic substitutions and other key reactions.

The synthesis of 5-Iodo-2,2,6-trimethyl-2,4-dihydro-1,3-dioxin-4-one typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound followed by cyclization to form the dioxin ring system. This process requires precise control over reaction conditions to ensure high yields and purity. The compound's stability under various reaction conditions has been extensively studied, providing valuable insights into its suitability for large-scale production.

In terms of applications, CAS No. 142779-83_7 has found use in both academic research and industrial settings. Its role as an intermediate in the synthesis of complex molecules has made it indispensable in modern organic chemistry laboratories. Additionally, its compatibility with various catalytic systems has led to its use in asymmetric synthesis and enantioselective reactions.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in solution-phase reactions and chromatographic separations.

In conclusion,5-Iodo_

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